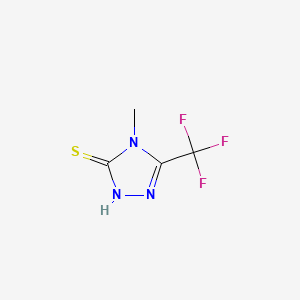

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3S/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZASKHMPBJXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184715 | |

| Record name | 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30682-81-6 | |

| Record name | 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30682-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030682816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione (CAS No. 30682-81-6) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including epilepsy and cancer. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 183.155 g/mol. Its structure features a triazole ring with a thione functional group, which is critical for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of triazole derivatives. For instance, a study synthesized various 4,5-disubstituted triazol-3-thione derivatives and evaluated their anticonvulsant activity using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives exhibited significant anticonvulsant effects with low neurotoxicity . Specifically, compounds interacting with the GABA aminotransferase enzyme showed promising docking scores and potential therapeutic implications for epilepsy management.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. In a study assessing the cytotoxic effects of synthesized triazolethiones against various cancer cell lines, compounds demonstrated varying degrees of activity. Notably, one derivative exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT116), suggesting significant anticancer properties . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored as well. Research indicated that several synthesized triazolethiones displayed good antifungal activity compared to standard antifungal agents like bifonazole. However, their antibacterial activity was found to be less pronounced . This highlights the potential for developing antifungal agents from triazole derivatives.

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

- GABAergic Modulation : The interaction with GABA aminotransferase suggests a mechanism for anticonvulsant effects through modulation of neurotransmitter levels.

- Cell Cycle Arrest : In cancer cells, triazole derivatives may induce cell cycle arrest and apoptosis via multiple signaling pathways.

- Inhibition of Fungal Growth : The antifungal activity is likely due to interference with fungal cell wall synthesis or function.

Scientific Research Applications

Antidepressant Activity

Research has shown that derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones exhibit potential antidepressant properties. A study evaluated a series of these compounds, revealing that specific substitutions at the 5-position of the triazole nucleus significantly enhanced their activity. Notably, compounds with haloaryl groups demonstrated notable antagonistic effects against induced hypothermia and ptosis in animal models .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. A study indicated that certain derivatives function as micromolar inhibitors of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance. These derivatives showed synergistic effects when combined with beta-lactam antibiotics against multidrug-resistant bacterial strains .

Fungicidal Properties

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione has been explored for its fungicidal activity. Its structure allows it to interact with fungal enzymes, inhibiting their growth. Field trials have demonstrated effective control over various fungal pathogens in crops, suggesting its potential as a biopesticide .

Polymer Additives

In material science, this compound has been used as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of triazole-thione derivatives into polymer matrices has shown improvements in durability and resistance to degradation under environmental stressors .

Case Study 1: Antidepressant Evaluation

A systematic evaluation of 5-aryl derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones was conducted to assess their antidepressant potential. The study involved biochemical assays that indicated a correlation between structural modifications and pharmacological activity. The most promising candidates were subjected to further pharmacokinetic studies .

Case Study 2: Antibacterial Synergy

In vitro studies were performed on selected triazole-thione derivatives against clinical isolates of E. coli and K. pneumoniae. Results indicated that certain compounds significantly reduced the minimum inhibitory concentration (MIC) of conventional antibiotics when used in combination therapy, highlighting their potential role in overcoming antibiotic resistance .

Data Tables

Preparation Methods

Synthesis of Thiosemicarbazide Intermediates

- Starting from a suitable hydrazide, such as methyl-5-bromonicotinate or related hydrazides, the compound is reacted with substituted isothiocyanates.

- The reaction is typically performed in ethanol under reflux conditions.

- This step yields 1,4-disubstituted thiosemicarbazides, which are key intermediates for cyclization.

Cyclization to 1,2,4-Triazole-3-thione

- The thiosemicarbazide intermediates undergo intramolecular cyclization when treated with aqueous sodium hydroxide (10% NaOH) at approximately 60 °C for several hours (commonly 4 hours).

- This base-induced cyclization forms the 1,2,4-triazole-3-thione ring system.

- Yields for this step are generally high, ranging from 70% to 99%, depending on substituents and reaction conditions.

Alternative Synthetic Routes

- Some syntheses start from ethyl chloroacetate reacting with 1,2,4-triazole-5-thione in the presence of triethylamine in DMF at room temperature to form ethyl esters, which are then converted to hydrazides and further cyclized.

- Protection and deprotection strategies (e.g., trimethylsilyl protection of acetylene groups) may be employed when sensitive functional groups are present, although some groups may interfere with cyclization.

Representative Reaction Scheme (Summary)

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazide + substituted isothiocyanate, reflux in ethanol | 1,4-disubstituted thiosemicarbazide | 70–99 | Key intermediate |

| 2 | Treatment with 10% NaOH, 60 °C, 4 h | 1,2,4-triazole-3-thione core | 70–99 | Intramolecular cyclization |

| 3 | Alkylation with methyl or benzyl halides | Substituted triazole-thione | 61–92 | Optional functionalization |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Solvent for thiosemicarbazide formation | Ethanol, reflux | Efficient formation of intermediates |

| Cyclization agent | 10% aqueous NaOH | Promotes ring closure |

| Cyclization temperature | 60 °C | Optimal for intramolecular cyclization |

| Cyclization time | 4 hours | Sufficient for completion |

| Alkylation reagents | Methyl halides, benzyl halides | Introduce substituents |

| Alkylation conditions | Mild heating, sometimes Mitsunobu reaction | Good yields, selective substitution |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a nucleophilic substitution approach using thiophene derivatives, where reaction temperature (reflux) and solvent (ethanol/water mixtures) are critical for yield optimization . highlights the importance of stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and purification via recrystallization from ethanol to achieve >95% purity . Key parameters to optimize include pH (using KOH in aqueous phases) and reaction time (1–2 hours for completion) .

Q. How can spectroscopic techniques (NMR, IR) be effectively employed to confirm the structure of this triazole-thione derivative?

- Methodological Answer :

- ¹H/¹³C NMR : The thione proton (S-H) typically appears as a singlet near δ 13.5–14.0 ppm in DMSO-d₆, while the trifluoromethyl group (CF₃) shows a distinct quartet in ¹³C NMR at ~120–125 ppm due to coupling with fluorine .

- IR Spectroscopy : The C=S stretch is observed at 1150–1250 cm⁻¹, and N-H stretches (from the triazole ring) appear at 3200–3400 cm⁻¹ .

- Cross-Validation : Compare experimental spectra with DFT-calculated vibrational frequencies (e.g., B3LYP/6-311G(d,p) basis set) to resolve ambiguities, as demonstrated in .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to respiratory and skin irritation risks (H315, H319, H335) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

- Waste Disposal : Neutralize with dilute NaOH before disposal to reduce sulfur byproduct toxicity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize molecular geometry, calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for electronic properties), and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Adjust torsion angles (e.g., ±180° in 20° increments) to assess conformational flexibility, as shown in for nanomolar-range inhibitors .

- ADME Predictions : Use SwissADME to evaluate bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration .

Q. How can researchers resolve contradictions between experimental and theoretical spectral data for this compound?

- Methodological Answer :

- Error Analysis : Compare experimental IR/NMR shifts with DFT-derived values. Discrepancies >5% may indicate solvent effects (e.g., DMSO vs. gas-phase calculations) or anharmonic vibrational modes .

- Sensitivity Testing : Vary basis sets (e.g., 6-31G vs. 6-311G(d,p)) to assess computational accuracy. found 6-311G(d,p) reduced NMR chemical shift errors to <2% .

- Empirical Corrections : Apply scaling factors (e.g., 0.9613 for IR frequencies) to align DFT results with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound for antimicrobial applications?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance membrane permeability, as seen in for analogs with MIC values ≤1 µg/mL against S. aureus .

- Bioisosteric Replacement : Replace the thione (-SH) group with sulfonyl (-SO₂-) to improve metabolic stability, as in , where fluorinated derivatives showed 80% inhibition of Mycobacterium tuberculosis .

- In Vitro Assays : Use microdilution (CLSI guidelines) for MIC determination and time-kill studies to differentiate bactericidal vs. bacteriostatic effects .

Q. How can X-ray crystallography and spectroscopic data be combined to elucidate supramolecular interactions in triazole-thione crystals?

- Methodological Answer :

- X-ray Analysis : Resolve hydrogen bonding (e.g., N-H···S interactions with d ≈ 2.8 Å) and π-stacking (3.5–4.0 Å interplanar distances) to explain packing motifs, as in for triazole-thione derivatives .

- Complementary Techniques : Pair XRD with Raman spectroscopy to confirm lattice vibrations (e.g., 150–200 cm⁻¹ for weak intermolecular modes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.